molecular formula C17H6F18N2 B3040697 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole CAS No. 231291-20-6

3,5-Bis(nonafluorobutyl)-1-phenylpyrazole

Cat. No.: B3040697
CAS No.: 231291-20-6
M. Wt: 580.21 g/mol
InChI Key: ASRHUMNHNNXHCA-UHFFFAOYSA-N
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Description

Significance of Fluorine in Contemporary Organic Synthesis and Material Science

Fluorine, the most electronegative element, holds a unique position in chemical sciences. Its incorporation into organic molecules can profoundly alter their physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting exceptional thermal stability and resistance to chemical and metabolic degradation. nih.gov This stability is a cornerstone of its utility. In material science, fluorination is used to create materials with tailored characteristics, such as high-performance polymers (e.g., Teflon), liquid crystals, and advanced coatings with hydrophobic and lipophobic properties. researchgate.net The strategic placement of fluorine atoms can modify a molecule's electronic nature, lipophilicity, and conformation, making it an indispensable tool in the design of pharmaceuticals and agrochemicals. scispace.comalfa-chemistry.com

The Pyrazole (B372694) Heterocyclic Scaffold as a Versatile Building Block

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a highly versatile scaffold in synthetic chemistry. nih.govnumberanalytics.com This structural motif is present in numerous compounds with a wide array of applications, from pharmaceuticals to agrochemicals and coordination chemistry. nih.govmdpi.comnih.gov Pyrazoles can act as both hydrogen bond donors and acceptors, allowing them to interact with biological targets effectively. nih.gov This versatility has led to their designation as "privileged structures" in medicinal chemistry, appearing in drugs such as the anti-inflammatory celecoxib (B62257) and various fungicides. nih.govresearchgate.net Their ability to act as ligands for metal ions also makes them valuable in the development of catalysts and coordination compounds. researchgate.netresearchgate.net

Overview of Perfluoroalkylated Pyrazoles as Architecturally Complex Systems

The combination of a pyrazole core with perfluoroalkyl substituents creates architecturally complex molecules that merge the benefits of both components. nih.gov Attaching potent electron-withdrawing perfluoroalkyl groups, such as trifluoromethyl (CF₃) or nonafluorobutyl (C₄F₉), to the pyrazole ring significantly modifies its electronic properties and reactivity. nih.govnumberanalytics.com This strategic fluorination enhances metabolic stability and lipophilicity, properties that are highly desirable in drug discovery and agrochemistry. nih.govsci-hub.se These complex systems are subjects of intensive research, as they provide a platform for developing new materials with unique properties and bioactive agents with improved efficacy. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6F18N2/c18-10(19,12(22,23)14(26,27)16(30,31)32)8-6-9(37(36-8)7-4-2-1-3-5-7)11(20,21)13(24,25)15(28,29)17(33,34)35/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRHUMNHNNXHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6F18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174545
Record name 3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1-phenyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231291-20-6
Record name 3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1-phenyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 3,5 Bis Nonafluorobutyl 1 Phenylpyrazole

Reaction Pathways of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is characterized by a combination of nucleophilic and electrophilic sites. In the case of 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole, the presence of the bulky and powerfully electron-withdrawing perfluoroalkyl groups at positions 3 and 5 profoundly influences the electron distribution and steric accessibility of the ring.

In this compound, the nonafluorobutyl groups are potent electron-withdrawing substituents. This has two main consequences:

Reinforcement of Regioselectivity : The deactivating effect is strongest at the adjacent C3 and C5 positions, which further enhances the relative electron richness and reactivity of the C4 position.

Therefore, electrophilic substitution reactions on the heterocyclic core of this compound are expected to occur exclusively at the C4 position, provided the reaction conditions are not strongly acidic. Common electrophilic substitution reactions such as halogenation proceed readily at this position. For instance, reactions with N-halosuccinimides (NBS or NCS) provide an efficient method for the 4-C halogenation of pyrazoles. researchgate.net

It is crucial to consider the reaction medium. In neutral or non-acidic conditions, electrophilic attack is directed to the C4 position of the pyrazole. However, under strongly acidic conditions, the reactivity can shift to the N-phenyl ring as the pyrazole nitrogen becomes protonated. cdnsciencepub.com

ReactionTypical ReagentPosition of AttackConditionsReference
HalogenationN-Bromosuccinimide (NBS)C4Inert solvent (e.g., CCl₄) researchgate.net
HalogenationN-Chlorosuccinimide (NCS)C4Inert solvent or water researchgate.net
FormylationHexamethylenetetramine (HMTA)C4Duff Reaction Conditions researchgate.net
PhosphorylationPhosphorus(III) halidesC4- semanticscholar.org

The C3 and C5 positions of the pyrazole ring are inherently electron-deficient due to their proximity to the electronegative nitrogen atoms, making them electrophilic in nature. nih.govresearchgate.net This electrophilicity is dramatically amplified in this compound by the intense electron-withdrawing inductive effect of the nonafluorobutyl groups.

Consequently, the C3 and C5 carbons are highly susceptible to attack by strong nucleophiles. While direct nucleophilic aromatic substitution (SNAr) on a pyrazole ring is less common than on other heterocycles, the extreme electronic activation provided by the two perfluoroalkyl groups makes such reactions plausible. Potential reactions could involve strong nucleophiles like alkoxides, thiolates, or amines, potentially leading to the displacement of a nonafluorobutyl group or, under harsh conditions, ring-opening. The synthesis of related 3,5-disubstituted pyrazoles often involves the nucleophilic attack of reagents on precursors where the C3 and C5 carbons are already part of a good leaving group or an unsaturated system. nih.gov

Transformations and Functional Group Interconversions on the Perfluoroalkyl Chains

The perfluoroalkyl chains are characterized by the exceptional strength of the carbon-fluorine (C-F) bond, rendering them chemically and thermally very stable and generally inert to most chemical transformations. Direct nucleophilic or electrophilic substitution of a fluorine atom on a saturated perfluoroalkyl chain is exceedingly difficult to achieve. researchgate.net

Despite this high stability, transformations are not impossible but typically require high-energy inputs or radical pathways:

Radical Reactions : Perfluoroalkyl radicals can be generated from perfluoroalkyl halides and participate in substitution reactions. researchgate.netconicet.gov.arconicet.gov.ar While this is often used to introduce the chains onto other molecules, it indicates that radical intermediates are a viable route for functionalization.

Reductive Defluorination : High-energy conditions, such as gamma irradiation in the presence of specific scavengers, can induce reductive defluorination. nih.gov This process, driven by reactive species like aqueous electrons, can lead to the stepwise replacement of fluorine atoms with hydrogen or hydroxyl groups along the chain, creating a variety of transformation products. nih.gov

Terminal Group Modification : It has been demonstrated that the terminal trifluoromethyl (CF₃) group of a perfluoroalkyl chain can be exchanged for a methyl (CH₃) group. This specific transformation significantly reduces the lipophilicity of the molecule. acs.org

These methods underscore that while the perfluoroalkyl chains contribute significantly to the molecule's stability, they are not entirely unreactive, though their modification requires specialized and often harsh reaction conditions.

Chemical Modifications Involving the N-Phenyl Moiety

The N-phenyl group attached to the pyrazole ring can also undergo chemical modification, most notably through electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are critically dependent on the reaction conditions, specifically the acidity of the medium. cdnsciencepub.com

The 1-pyrazolyl substituent is generally considered to be electron-withdrawing via induction. However, the outcome of electrophilic attack is governed by a competition between the reactivity of the pyrazole ring and the phenyl ring.

Under Neutral or Non-Acidic Conditions : The C4 position of the pyrazole ring is the most nucleophilic site in the entire molecule. Therefore, electrophiles will preferentially attack the C4 of the pyrazole ring rather than the N-phenyl group. cdnsciencepub.com

Under Strongly Acidic Conditions : In a strongly acidic medium (e.g., mixed nitric/sulfuric acid), the N2 atom of the pyrazole ring becomes protonated. The resulting pyrazolium (B1228807) cation is strongly deactivated towards further electrophilic attack. This protonation effectively "switches off" the reactivity of the pyrazole ring. cdnsciencepub.com With the heterocyclic ring deactivated, the N-phenyl group becomes the site of reaction. The positively charged pyrazolium substituent acts as a deactivating but ortho, para-directing group. Substitution occurs predominantly at the para-position of the phenyl ring due to steric hindrance at the ortho-positions. cdnsciencepub.com

This condition-dependent reactivity allows for the selective functionalization of either the pyrazole C4-position or the phenyl para-position.

ReactionConditionsReacting MoietyPosition of AttackReference
NitrationHNO₃ / Acetic Anhydride (Neutral)Pyrazole RingC4 cdnsciencepub.com
NitrationHNO₃ / H₂SO₄ (Strongly Acidic)N-Phenyl Ringpara- (C4') cdnsciencepub.com

Stability and Degradation Pathways under Relevant Reaction Conditions

This compound is an exceptionally stable molecule. This high stability is a synergistic effect of the aromaticity of the pyrazole core and, more significantly, the chemical inertness of the perfluoroalkyl chains. The C-F bond is one of the strongest single bonds in organic chemistry, imparting high thermal stability and resistance to chemical attack. wikipedia.org Related fluorinated pyrazoles, such as 3,5-bis(trifluoromethyl)pyrazole, are known to be thermally robust. researchgate.net

Due to this inherent stability, degradation of the molecule does not occur under typical reaction conditions. The breakdown of such persistent perfluorinated compounds requires specialized, high-energy methods known as advanced oxidation processes (AOPs). These methods are designed to generate highly reactive species capable of cleaving the stable C-F and C-C bonds. encyclopedia.pub

Potential degradation pathways include:

Photocatalysis : In the presence of a photocatalyst (e.g., TiO₂) and UV light, highly oxidizing species are generated that can initiate the degradation process, often starting with decarboxylation-like steps that lead to the sequential removal of CF₂ units. encyclopedia.pub

Radiolysis : Exposure to gamma radiation generates aqueous electrons (e⁻ₐq), which are powerful reducing agents. These species are considered key to initiating PFAS degradation by attacking the molecule and causing defluorination. nih.gov

Sonolysis or Pyrolysis : Extreme temperatures and pressures generated by ultrasound or direct pyrolysis can break down the molecule, though this can lead to a complex mixture of smaller fluorinated fragments.

Advanced Spectroscopic and Structural Characterization in Research

Comprehensive Spectroscopic Elucidation Techniques

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei. For 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

¹H NMR: The proton NMR spectrum would be expected to be relatively simple. It would primarily show signals corresponding to the protons on the 1-phenyl group. These would likely appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm). A single, sharp signal (a singlet) corresponding to the lone proton at the 4-position of the pyrazole (B372694) ring would also be anticipated, likely in the range of 6.5-7.5 ppm. The integration of these signals would confirm the ratio of phenyl protons to the pyrazole proton (5:1).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the pyrazole ring carbons (C3, C4, and C5) and the six carbons of the phenyl ring. The carbons attached to the highly electronegative fluorine atoms (the nonafluorobutyl chains) would exhibit complex splitting patterns due to C-F coupling and would be significantly shifted. For instance, studies on similar 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles show that carbons attached to CF₃ groups appear as quartets with large coupling constants (²JC-F ≈ 33 Hz). A similar, though more complex, splitting would be expected for the carbons in the nonafluorobutyl groups. mdpi.com

¹⁹F NMR: Given the eighteen fluorine atoms in the molecule, ¹⁹F NMR is critical for confirming the structure of the perfluoroalkyl chains. The nonafluorobutyl group (CF₃CF₂CF₂CF₂–) would be expected to show four distinct signals corresponding to the four different chemical environments of the fluorine nuclei. These signals would appear as complex multiplets due to F-F coupling. The terminal CF₃ group would likely appear as a triplet, coupling to the adjacent CF₂ group, while the internal CF₂ groups would show more complex splitting patterns from coupling to their neighbors on both sides. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the electronic environment. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound This table is a theoretical prediction based on known chemical shift ranges and coupling patterns for similar functional groups. Actual experimental values are not available.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~7.0 - 8.0 m Phenyl group protons
¹H ~6.5 - 7.5 s Pyrazole C4-H
¹³C ~100 - 150 m Phenyl & Pyrazole carbons
¹³C ~105 - 125 t (JC-F) CF₂ and CF₃ carbons
¹⁹F ~ -81 t -CF₂CF₃

High-Resolution Mass Spectrometry (HR-MS) is indispensable for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).

For this compound (C₁₇H₆F₁₈N₂), HR-MS would provide an exact mass measurement of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which could be compared to the calculated theoretical mass. An agreement within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Analysis of the fragmentation patterns in the mass spectrum provides further structural evidence. For this molecule, characteristic fragmentation pathways would likely include:

Cleavage of the C-C bonds within the nonafluorobutyl chains, leading to the loss of smaller perfluoroalkyl fragments (e.g., CF₃, C₂F₅, C₃F₇).

Loss of an entire nonafluorobutyl radical (•C₄F₉). The high stability of the perfluorobutyl radical makes this a probable pathway.

Fragmentation of the phenyl ring, leading to characteristic ions such as the phenyl cation at m/z 77.

Cleavage of the bond between the phenyl group and the pyrazole nitrogen.

The NIST database entry for perfluorotributylamine, a compound with multiple C₄F₉ chains, shows characteristic fragment ions corresponding to C₂F₄⁺ (m/z 100), C₂F₅⁺ (m/z 119), C₃F₅⁺ (m/z 131), and C₄F₉⁺ (m/z 219), which would be expected fragments for this compound as well. nist.gov

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The spectrum for this compound would be dominated by intense absorptions related to the numerous C-F bonds.

Key expected vibrational bands include:

C-F Stretching: Very strong and broad absorption bands in the region of 1100-1300 cm⁻¹. The sheer number of C-F bonds would make this the most prominent feature of the spectrum.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl and pyrazole rings.

C=N Stretching: A band in the 1500-1650 cm⁻¹ region, corresponding to the stretching of the carbon-nitrogen double bond within the pyrazole ring.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the C-H bonds of the phenyl group.

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted phenyl ring would appear as strong bands in the 690-770 cm⁻¹ region.

FT-IR is particularly useful for confirming the presence of the key structural motifs (perfluoroalkyl chains, aromatic rings) and for monitoring reaction progress during synthesis. thermofisher.commdpi.com

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine exact bond lengths, bond angles, and torsional angles.

Based on crystal structures of similar compounds like 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, key structural parameters of interest would include:

The planarity of the pyrazole ring. nih.gov

The dihedral angle between the plane of the pyrazole ring and the plane of the 1-phenyl group. In related structures, this angle can vary, indicating the degree of rotational freedom. nih.gov

The conformation and orientation of the two nonafluorobutyl chains relative to the pyrazole ring. Steric hindrance between these bulky, rigid chains would likely dictate their spatial arrangement.

This technique would provide an unambiguous confirmation of the molecular geometry and reveal details about intermolecular interactions, such as π-stacking or fluorine-fluorine contacts, that govern the crystal packing. nih.gov

Chromatographic and Separation Methodologies for Purity Assessment

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, solvents, or reaction byproducts, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a reversed-phase column (e.g., C18), would be a primary method for purity analysis. The high fluorine content of the molecule would make it very nonpolar, leading to strong retention on a reversed-phase column. A suitable mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A UV detector would be effective for detection, given the UV-active phenyl and pyrazole rings.

Gas Chromatography (GC): Due to its likely high boiling point, GC might be less straightforward. However, if the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification of the target compound and any volatile impurities.

Thin Layer Chromatography (TLC): TLC would be used extensively during the synthesis and purification stages to monitor the progress of the reaction and to identify the appropriate solvent systems for larger-scale purification via column chromatography. The compound would be visualized using a UV lamp.

Successful application of these chromatographic methods is crucial for obtaining a pure sample, which is a prerequisite for accurate spectroscopic characterization and any subsequent studies. nih.gov

Theoretical and Computational Investigations of Perfluoroalkylated Pyrazoles

Quantum Chemical Studies on Electronic Structure, Bonding, and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the electronic landscape of perfluoroalkylated pyrazoles. mdpi.com These studies are crucial for understanding the distribution of electrons within the molecule, the nature of its chemical bonds, and the extent of its aromatic character.

The introduction of two highly electronegative nonafluorobutyl groups at the 3 and 5 positions of the pyrazole (B372694) ring significantly influences its electronic properties. These perfluoroalkyl groups act as powerful electron-withdrawing substituents, which profoundly alters the electron density distribution across the pyrazole core and the attached phenyl ring. This effect can enhance the acidity of protons and influence the molecule's reactivity and intermolecular interactions.

The pyrazole ring itself is an aromatic heterocycle, typically exhibiting a 6π-electron system that confers stability. beilstein-journals.org Theoretical studies on substituted pyrazoles confirm their aromatic nature, which is a key aspect of their chemistry. beilstein-journals.org The aromaticity can be quantified using various computational indices. While specific calculations for 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole are not widely published, data from related fluorinated and phenyl-substituted pyrazoles provide valuable insights. The fundamental bonding consists of a five-membered ring with two adjacent nitrogen atoms, a structure that is maintained upon substitution. mdpi.com

PropertyMethodTypical Value/ObservationReference Compound(s)
Formation Enthalpy G4MP2/B3LYPDependent on structure and substituentsTrispyrazolobenzenes
Aromaticity (MCI) DFT0.047 a.u. (significant aromaticity)Pyrazole
Bond Length (C=N) B3LYP/6-311G ~1.33 Å1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline
Bond Length (N-N) B3LYP/6-311G~1.36 Å1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline
Dihedral Angle (Pyrazole-Phenyl) X-ray11.50° - 18.5°Various 1-phenyl-dihydropyrazoles

This is an interactive table. Click on the headers to sort.

Computational Modeling and Simulation of Reaction Mechanisms

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transition states, and determining reaction kinetics. The synthesis of perfluoroalkylated pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648). nih.gov For 3,5-disubstituted pyrazoles, a common route involves the reaction of a β-diketone with hydrazine. nih.gov

In the case of perfluoroalkylated pyrazoles, the synthesis can proceed from α-perfluoroalkenylated aldehydes. mdpi.com A proposed mechanism for a related synthesis involves the initial nucleophilic attack of hydrazine on the carbonyl group of the aldehyde to form a hydrazone intermediate. mdpi.com This is followed by an intramolecular nucleophilic attack (ring closure) and subsequent elimination steps to yield the aromatic pyrazole ring. mdpi.comresearchgate.net

Simulations of these mechanisms can elucidate the energy barriers for each step, helping to explain regioselectivity and optimize reaction conditions. researchgate.net For example, DFT calculations can compare different potential pathways, such as a direct substitution of a fluorine atom versus the formation of a hydrazone intermediate, to determine the most energetically favorable route. mdpi.com

Table 2: Key Stages in a Plausible Computed Reaction Pathway for Perfluoroalkylated Pyrazole Formation

StageDescriptionComputational Insight
1. Hydrazone Formation Nucleophilic attack of hydrazine on a perfluoroalkylated carbonyl precursor.Calculation of activation energy for the addition-elimination step.
2. Isomerization E/Z isomerization of C=C and C=N bonds to allow for ring closure.Modeling of equilibrium conditions and catalytic effects that facilitate the required cis-isomer.
3. Cyclization Intramolecular nucleophilic attack of the terminal nitrogen onto the carbon of the C=C double bond.Identification of the transition state for the 5-endo-trig ring closure.
4. Aromatization Elimination of a leaving group (e.g., HF or H2O) to form the stable aromatic pyrazole ring.Calculation of the reaction's thermodynamic driving force, showing the high stability of the final product.

This is an interactive table. Click on the headers to sort.

Conformational Analysis and Tautomeric Equilibria in Solution and Solid State

For N-unsubstituted pyrazoles, annular tautomerism is a critical feature, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.gov However, in this compound, the presence of the phenyl group at the N1 position prevents this type of tautomerism.

In the solid state, the molecular conformation is fixed within the crystal lattice. X-ray diffraction studies of related 1-phenyl-3,5-disubstituted pyrazoles and dihydropyrazoles provide valuable data on crystal packing and intramolecular geometry, such as the dihedral angles between the planes of the aromatic rings. nih.govnih.govnih.gov For instance, in similar structures, the dihedral angle between the pyrazole and N-phenyl rings is often relatively small, indicating a degree of coplanarity, while substituents at the 3 and 5 positions can be significantly twisted out of the plane. nih.govnih.gov

Studies on related 3(5)-phenylpyrazoles (where the N1 position is unsubstituted) show that in solution, an equilibrium between the 3-phenyl and 5-phenyl tautomers exists, with the 3-phenyl tautomer often being predominant. fu-berlin.dersc.org In the solid state, intermolecular hydrogen bonding plays a significant role in determining which tautomer crystallizes. researchgate.net While not directly applicable to the N1-phenylated target compound, this highlights the subtle energetic balances that computational studies can explore. researchgate.net

Table 3: Representative Conformational Data from X-ray Crystallography of Related Phenylpyrazoles

CompoundDihedral Angle (Pyrazole Ring vs. N1-Phenyl Ring)Dihedral Angle (Pyrazole Ring vs. C5-Substituent Ring)Crystal System
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole11.50 (9)°16.7 (5)°Monoclinic
3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole7.73 (13)°79.53 (13)°Orthorhombic
3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole18.5 (2)°80.6 (2)°Monoclinic

This is an interactive table. Click on the headers to sort.

Molecular Interaction and Binding Affinity Studies (e.g., with specific recognition sites or analytes)

The unique electronic and structural features of this compound make it an interesting candidate for molecular recognition studies. The electron-deficient pyrazole ring, coupled with the highly fluorinated "fluorous" domains of the nonafluorobutyl chains, can lead to specific non-covalent interactions.

Computational studies can model these interactions, predicting the binding affinities and geometries with various guest molecules or analytes. A key area of interest for such highly fluorinated compounds is anion recognition. utexas.edu The electron-withdrawing nature of the perfluoroalkyl groups can create a region of positive electrostatic potential on nearby atoms, making them potential binding sites for anions through hydrogen or halogen bonding. utexas.edursc.org Per- and polyfluoroalkyl substances (PFAS) are known to exhibit selectivity for anions. nih.gov

Molecular docking simulations can be used to predict how the molecule might bind to a specific recognition site, such as the active site of a protein or a synthetic receptor. These simulations calculate the binding energy and identify the key intermolecular forces involved, such as hydrogen bonds, van der Waals forces, or hydrophobic/fluorous interactions. Host-guest chemistry simulations can also explore the encapsulation of smaller molecules within a supramolecular assembly involving the pyrazole derivative.

Table 4: Potential Molecular Interactions and Computationally Studied Affinities

Interaction TypePotential Analyte/GuestKey Molecular FeatureComputational Method
Anion Binding Chloride (Cl⁻), Fluoride (B91410) (F⁻)Electron-deficient C-H bonds on the pyrazole ringDFT, Molecular Dynamics
Halogen Bonding Lewis basesElectrophilic character of fluorine atomsQuantum Chemical Calculations
Fluorous Interactions Other fluorinated moleculesNonafluorobutyl chainsMolecular Dynamics Simulations
π-π Stacking Aromatic moleculesPhenyl and pyrazole ringsDocking Simulations, DFT

This is an interactive table. Click on the headers to sort.

Exploration of Perfluoroalkylated Pyrazoles in Advanced Scientific Disciplines

Coordination Chemistry and Ligand Design

Perfluoroalkylated pyrazoles are highly valued as ligands in coordination chemistry. nih.govacs.orgsci-hub.se The strong electron-withdrawing nature of the perfluoroalkyl groups modifies the electron density of the pyrazole (B372694) ring, influencing the coordination properties of the nitrogen atoms. This section explores the synthesis, characterization, and coordination behavior of metal complexes involving such ligands.

The synthesis of metal complexes with perfluoroalkylated pyrazole ligands typically involves the reaction of a suitable metal precursor with the pyrazole ligand in an appropriate solvent. While specific studies on 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole are not extensively documented, research on analogous compounds, such as those bearing trifluoromethyl groups, provides valuable insights. For instance, iron(III) complexes with N-phenylpyrazole-based ligands have been synthesized and characterized, revealing distorted octahedral geometries. mdpi.com

The characterization of these complexes is achieved through a variety of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise molecular structure and coordination geometry of the metal center. mdpi.comresearchgate.net Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy are employed to confirm the coordination of the ligand to the metal ion and to probe the electronic structure of the resulting complex. nih.govmdpi.com Mass spectrometry is used to confirm the molecular weight and composition of the complexes. mdpi.com

Table 1: Representative Techniques for Characterization of Metal Complexes

Technique Information Obtained
Single-Crystal X-ray Diffraction Molecular structure, bond lengths, bond angles, coordination geometry
Infrared (IR) Spectroscopy Vibrational modes of functional groups, confirmation of coordination
Nuclear Magnetic Resonance (NMR) Chemical environment of nuclei, structural elucidation in solution
UV-Vis Spectroscopy Electronic transitions, information on the electronic structure

The presence of two bulky and highly electronegative nonafluorobutyl groups at the 3 and 5 positions of the pyrazole ring, along with a phenyl group at the N1 position, is expected to significantly impact the ligand's properties. The electron-withdrawing perfluoroalkyl groups decrease the basicity of the pyrazole nitrogen atoms, which can affect the strength of the metal-ligand bond. nih.gov The steric bulk of the nonafluorobutyl and phenyl groups can also influence the coordination geometry of the resulting metal complexes, potentially favoring specific isomeric forms. nih.gov

Perfluoroalkylated pyrazoles can act as neutral monodentate ligands, coordinating through one of the pyrazole nitrogen atoms. researchgate.net The specific coordination mode will depend on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The phenyl group at the N1 position can also play a role in the supramolecular assembly of the complexes through π-π stacking interactions. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

The unique combination of a polar pyrazole core, a nonpolar phenyl group, and highly fluorinated nonafluorobutyl chains in this compound makes it a compelling candidate for studies in supramolecular chemistry. The presence of these distinct molecular regions can drive self-assembly processes, leading to the formation of ordered structures in the solid state and in solution.

Hydrogen bonding, a key interaction in supramolecular chemistry, can occur between the pyrazole nitrogen atoms and suitable hydrogen bond donors. rsc.org Furthermore, the fluorinated chains can lead to fluorous-fluorous interactions, a phenomenon where highly fluorinated molecules tend to segregate from non-fluorinated hydrocarbon regions, driving the formation of specific supramolecular architectures. The interplay between hydrogen bonding, π-π stacking of the phenyl rings, and fluorous interactions can result in the formation of complex and well-defined supramolecular assemblies. rsc.org Studies on substituted pyrazoles with benzene-1,3,5-tricarboxylic acid have demonstrated the formation of varied supramolecular frameworks driven by hydrogen bonding. rsc.org

Applications in Material Science Research

The intrinsic electronic and structural properties of perfluoroalkylated pyrazoles make them attractive for applications in materials science. mdpi.comresearchgate.net The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify the optical and dielectric properties of materials.

Pyrazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.govmdpi.com The absorption and emission properties of this compound and its metal complexes are of significant interest. The electronic transitions responsible for absorption and emission can be influenced by the nature of the substituents on the pyrazole ring and by coordination to a metal ion.

Studies on related pyrazole derivatives have shown that they can exhibit efficient broadband photoluminescence across the visible spectrum. researchgate.net The fluorescence properties of metal complexes with pyrazole-based ligands can be modulated by the choice of the metal ion and the ligand structure, with some complexes showing enhanced fluorescence compared to the free ligand. nih.govresearchgate.netresearchgate.net The long-lived luminescence of some metal complexes makes them suitable for applications in time-gated luminescence biosensing and imaging. uq.edu.aunih.gov

Table 2: General Optical Properties of Pyrazole Derivatives

Property Description Potential Application
Absorption Absorption of light at specific wavelengths corresponding to electronic transitions. Light-harvesting materials, photosensitizers.
Fluorescence Emission of light upon excitation at a suitable wavelength. Fluorescent probes, organic light-emitting diodes (OLEDs), bioimaging. nih.gov

| Phosphorescence | Long-lived emission of light from a triplet excited state. | Bioimaging, sensors. researchgate.net |

The introduction of fluorine atoms into organic molecules is known to have a profound effect on their dielectric properties. Generally, fluorination can lead to a decrease in the dielectric constant due to the high electronegativity and low polarizability of fluorine. This property is highly desirable for materials used in microelectronics as low-k dielectrics to reduce signal delay and power consumption.

Chemical Sensing and Detection Applications (e.g., volatile organic compounds, ions)

Detailed research findings on the application of this compound for the detection of specific volatile organic compounds are not currently available in public research databases.

No published studies were identified that investigate the utility of this compound as an ionophore or in the development of ion-selective sensors.

Data tables summarizing key performance metrics such as sensitivity, selectivity, and limit of detection for this compound-based sensors cannot be generated due to the lack of experimental data.

Emerging Research Directions and Future Perspectives for 3,5 Bis Nonafluorobutyl 1 Phenylpyrazole Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes to heterocyclic compounds often involve harsh conditions and hazardous solvents, prompting a shift towards more environmentally benign methodologies. benthamdirect.com For complex fluorinated pyrazoles, green chemistry principles are becoming increasingly important to improve efficiency and reduce environmental impact.

Future research is likely to focus on the following green synthetic strategies:

One-Pot, Multi-Component Reactions: Combining starting materials in a single step without isolating intermediates offers significant advantages in terms of atom economy and reduced waste. researchgate.net The synthesis of 3,5-bis(perfluoroalkyl)pyrazoles can be achieved through a [3+2] cycloaddition of fluorinated hydrazonoyl bromides with fluorinated alkenes, a protocol that is efficient and scalable. nih.govrsc.org Adapting such cycloaddition reactions or condensation reactions of fluorinated 1,3-dicarbonyl compounds with phenylhydrazine (B124118) to one-pot procedures, potentially in aqueous media or under solvent-free conditions, is a key area for development. thieme-connect.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.net Microwave-assisted organic synthesis (MAOS) has been successfully applied to produce various pyrazole (B372694) derivatives, and its application to the synthesis of heavily fluorinated analogues is a promising avenue for creating more efficient and sustainable protocols. benthamdirect.com

Catalyst-Free and Eco-Friendly Catalysis: Developing synthetic methods that proceed without a catalyst or utilize benign catalysts is a cornerstone of green chemistry. mdpi.com Research into catalyst-free condensation reactions for pyrazole synthesis, often conducted in water or polyethylene (B3416737) glycol (PEG), demonstrates the potential to avoid toxic metal catalysts and volatile organic solvents. researchgate.net

The table below outlines potential green synthesis improvements for fluorinated pyrazoles.

Green Chemistry ApproachConventional Method DrawbackPotential AdvantageRelevant Research Context
One-Pot Synthesis Multiple steps, intermediate isolation, solvent wasteIncreased efficiency, reduced waste, atom economyCycloaddition and condensation reactions are amenable to one-pot modifications. researchgate.netnih.gov
Microwave Irradiation Long reaction times, high energy consumptionRapid heating, shorter reaction times, higher yieldsWidely used for heterocyclic synthesis, applicable to fluorinated systems. researchgate.netbenthamdirect.com
Catalyst-Free Reactions Use of toxic or expensive metal catalystsReduced cost, lower toxicity, simplified purificationAchieved for various pyrazole syntheses in green solvents like water. mdpi.com
Solvent-Free Mechanochemistry Reliance on hazardous and volatile organic solventsEliminates solvent waste, potential for novel reactivityA proven technique for generating pyrazoles from pyrazolines. nih.gov

Exploration of Novel Functionalization and Derivatization Strategies

Expanding the chemical diversity of 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole through selective functionalization is crucial for tailoring its properties for specific applications. The robust nature of the perfluoroalkyl groups means that derivatization will likely focus on the 1-phenyl ring or the C4 position of the pyrazole core.

Late-Stage Functionalization of the Phenyl Ring: A key strategy involves introducing functional groups onto the N-phenyl substituent. Research on analogous compounds, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles, has demonstrated that a precursor aldehyde can be converted into a wide array of aniline (B41778) derivatives via reductive amination. mdpi.comnih.gov This approach could be used to install amines, amides, esters, and other groups, creating a library of compounds from a common intermediate.

C4-Position Modification: The C4 position of the pyrazole ring is a prime target for functionalization. While the steric hindrance from the adjacent nonafluorobutyl groups presents a challenge, electrophilic substitution reactions such as halogenation or nitration could be explored under forcing conditions. These C4-functionalized derivatives would serve as valuable intermediates for further chemical transformations, including cross-coupling reactions. researchgate.net

Regioselective Synthesis of Functionalized Analogues: An alternative to post-synthesis modification is the use of functionalized starting materials to build diversity directly into the pyrazole core. enamine.netresearchgate.net For instance, employing a substituted phenylhydrazine in the initial cyclization reaction would allow for the direct installation of various functionalities on the N-phenyl ring, providing a direct route to diverse derivatives.

Integration into Complex Molecular Architectures and Hybrid Materials

The unique electronic and steric properties of this compound make it an attractive building block for advanced materials. The pyridine-like N2 atom of the pyrazole ring can act as a ligand to coordinate with transition metals, opening pathways to novel coordination complexes and hybrid materials. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexes: Pyrazole derivatives are widely used as ligands in coordination chemistry. nih.gov The electron-withdrawing nonafluorobutyl groups in this compound would modulate the donor strength of the N2 atom, influencing the electronic and catalytic properties of the resulting metal complexes. researchgate.net Research into its complexes with metals like palladium, platinum, iron, or copper could lead to new catalysts or photochemically active materials. researchgate.netmdpi.comub.edu

Hybrid Organic-Inorganic Materials: By incorporating functional groups capable of binding to inorganic surfaces (e.g., carboxylic acids, phosphonates), this pyrazole derivative could be anchored onto materials like silica (B1680970) or metal oxides. This would create hybrid materials with tailored surface properties, potentially useful in chromatography, sensing, or heterogeneous catalysis.

Liquid Crystals and Advanced Polymers: The rigid pyrazole core combined with the bulky, lipophobic perfluoroalkyl chains suggests potential applications in materials science. Similar bis-alkoxyphenyl pyrazole ligands have been used to create metallomesogens (liquid crystals containing metal ions). researchgate.net Incorporating this compound into polymer backbones or as a side chain could lead to polymers with high thermal stability, chemical resistance, and unique optical properties.

Advanced Studies on Structure-Reactivity Relationships and Mechanistic Insights

A fundamental understanding of how the nonafluorobutyl groups influence the structure and reactivity of the pyrazole ring is essential for predictive chemical design.

Electronic Effects and Reactivity: The two nonafluorobutyl groups are powerful electron-withdrawing substituents. This effect is expected to decrease the basicity of the pyridine-like N2 atom, making it a weaker ligand compared to non-fluorinated analogues. nih.gov Conversely, this electron deficiency could enhance the pyrazole ring's susceptibility to nucleophilic attack, although steric hindrance might limit such reactions.

Computational and Mechanistic Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for probing the electronic structure, conformational preferences, and reaction mechanisms of complex molecules. mdpi.comnih.gov Theoretical calculations can predict the impact of the nonafluorobutyl groups on bond lengths, charge distribution, and the energy barriers of potential reactions. mdpi.com Such studies, combined with experimental kinetic analysis, can provide deep mechanistic insights into functionalization reactions or the coordination behavior of the molecule, guiding future synthetic efforts and the design of new materials. sci-hub.se

The table below summarizes the anticipated structure-reactivity effects.

FeatureStructural ImpactReactivity Implication
Steric Bulk Increased dihedral angle between pyrazole and phenyl rings.Hinders access to the pyrazole core; influences coordination geometry.
Electron Withdrawal Decreased electron density on the pyrazole ring.Reduced basicity of the N2 atom; potential for altered regioselectivity in reactions.
Lipophobicity Strong tendency for self-aggregation to minimize contact with hydrocarbon environments.Affects solubility and may drive the formation of unique supramolecular structures in materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of fluorinated chalcone derivatives with hydrazine hydrate or substituted hydrazines. For example, fluorinated chalcones (e.g., 4,4′-difluoro chalcone) are reacted with hydrazine in refluxing ethanol or formic acid, followed by purification via recrystallization (yield: ~86% in similar pyrazolines) . Key variables include solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Fluorinated substituents may require inert atmospheres to prevent decomposition. Purity is typically confirmed via melting point analysis and NMR spectroscopy.

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in fluorinated pyrazoles?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the stereochemistry and substituent orientation. For example, dihedral angles between the pyrazole ring and fluorinated aryl groups (e.g., 72.15° in analogous compounds) reveal steric and electronic effects . NMR (¹⁹F and ¹H) can distinguish between regioisomers: ¹⁹F chemical shifts near -120 ppm indicate CF₂/CF₃ groups, while coupling constants in ¹H NMR resolve adjacent substituents. SC-XRD also quantifies non-covalent interactions (e.g., C–H⋯F contacts at 2.5–3.0 Å) that influence packing .

Advanced Research Questions

Q. How do the electronic effects of nonafluorobutyl groups modulate the reactivity of this compound in catalytic or supramolecular systems?

  • Methodological Answer : The strong electron-withdrawing nature of -C₄F₉ groups alters the pyrazole ring’s electron density, which can be quantified via DFT calculations (e.g., NBO analysis). This effect enhances electrophilic substitution resistance but may stabilize charge-transfer complexes. For example, fluorinated pyrazoles exhibit reduced basicity (pKa shifts by ~2–3 units) and increased solubility in fluorinated solvents. Electrochemical studies (cyclic voltammetry) can assess redox behavior, while Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., F⋯F contacts contributing >30% to crystal packing) .

Q. What strategies address contradictions in reported crystallographic data for fluorinated pyrazoles, such as variations in dihedral angles or hydrogen-bonding motifs?

  • Methodological Answer : Discrepancies often arise from differences in crystallization solvents or temperature. For instance, pyrazole derivatives crystallized from DMF vs. ethanol show dihedral angle variations of up to 10° due to solvent polarity effects . Graph-set analysis (e.g., C(12) vs. C(11) descriptors for hydrogen bonds) and Hirshfeld surfaces should be compared across studies. High-resolution SC-XRD datasets (R factor < 0.05) and low-temperature measurements (e.g., 200 K) reduce thermal motion artifacts .

Q. How can computational modeling predict the biological or material science applications of this compound?

  • Methodological Answer : Molecular docking studies (AutoDock/Vina) assess binding affinity to biological targets (e.g., enzymes with hydrophobic active sites). QSAR models correlate -C₄F₉ substituent parameters (e.g., logP, molar refractivity) with observed antibacterial/antifungal activity in analogous compounds . For material science, MD simulations predict self-assembly behavior in fluorinated matrices, guided by crystallographic data on layer spacing (e.g., 4.89 Å interlayer distances in fluorinated pyrazolines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.